molecular formula C10H8BrN3O B1475673 4-Amino-6-(2-bromophenyl)pyridazin-3-ol CAS No. 1892861-72-1

4-Amino-6-(2-bromophenyl)pyridazin-3-ol

Cat. No. B1475673
CAS RN: 1892861-72-1
M. Wt: 266.09 g/mol
InChI Key: IBEGNVYWPWJUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-6-(2-bromophenyl)pyridazin-3-ol” is a chemical compound that falls under the pyridazine family. It has been used in the development of novel and potent FABP4 inhibitors . FABP4 inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases .


Synthesis Analysis

The synthesis of “this compound” is part of a broader research effort to develop more effective FABP4 inhibitors . The synthesis process involves a two-step computing assisted molecular design based on the established scaffold of a co-crystallized ligand .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H8BrN3O. The molecular weight is 266.09 g/mol.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Intricate Heterocyclic Structures : This compound is utilized in the synthesis of intricate heterocyclic structures, such as 5H-pyridazino[4,5-b]indoles and their benzofurane analogues, through novel, efficient pathways involving intramolecular Heck-type reactions and Buchwald–Hartwig amination, demonstrating its versatility in complex organic synthesis (Dajka-Halász et al., 2004).

Applications in Base Oil Improvement

  • Base Oil Improvement : Derivatives of pyridazinone, including those related to 4-Amino-6-(2-bromophenyl)pyridazin-3-ol, have been tested for their efficacy as antioxidants in improving the quality of base oil, showcasing their chemical stability and potential for industrial applications (Nessim, 2017).

Medicinal Chemistry and Biological Activities

  • Anticancer and Antiangiogenic Agents : Research into pyridazinone derivatives has identified compounds with significant inhibitory effects on various human cancer cell lines, highlighting the potential of this compound related structures as lead compounds in the development of new anticancer and antiangiogenic therapies (Kamble et al., 2015).
  • Herbicidal Activities : Certain 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which may be synthesized using pathways involving this compound, display promising herbicidal activities, suggesting their potential for agricultural applications (Xu et al., 2008).

Future Directions

The future directions of “4-Amino-6-(2-bromophenyl)pyridazin-3-ol” could involve its use in the development of more effective FABP4 inhibitors . FABP4 inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases .

properties

IUPAC Name

5-amino-3-(2-bromophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-4-2-1-3-6(7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEGNVYWPWJUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(2-bromophenyl)pyridazin-3-ol
Reactant of Route 2
Reactant of Route 2
4-Amino-6-(2-bromophenyl)pyridazin-3-ol
Reactant of Route 3
Reactant of Route 3
4-Amino-6-(2-bromophenyl)pyridazin-3-ol
Reactant of Route 4
Reactant of Route 4
4-Amino-6-(2-bromophenyl)pyridazin-3-ol
Reactant of Route 5
4-Amino-6-(2-bromophenyl)pyridazin-3-ol
Reactant of Route 6
4-Amino-6-(2-bromophenyl)pyridazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.